2-Chloro-2-(3-chloro-phenyl)-ethanol

Vue d'ensemble

Description

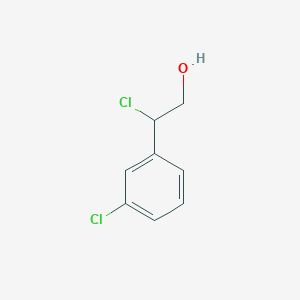

2-Chloro-2-(3-chloro-phenyl)-ethanol is an organochlorine compound that features a phenyl ring substituted with chlorine atoms and an ethanol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(3-chloro-phenyl)-ethanol typically involves the chlorination of phenylacetic acid derivatives. One common method is the reaction of 3-chlorophenylacetic acid with thionyl chloride to form 3-chlorophenylacetyl chloride, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-2-(3-chloro-phenyl)-ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used reducing agents.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-chlorophenylacetic acid or 3-chlorophenylacetone.

Reduction: Formation of 2-(3-chlorophenyl)ethanol or 3-chlorophenylethane.

Substitution: Formation of various substituted phenyl derivatives.

Applications De Recherche Scientifique

2-Chloro-2-(3-chloro-phenyl)-ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on cellular processes and enzyme activity.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Chloro-2-(3-chloro-phenyl)-ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic processes, thereby altering cellular function .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chlorophenylacetic acid

- 3-Chlorophenylacetic acid

- 2-(3-Chlorophenyl)ethanol

Uniqueness

2-Chloro-2-(3-chloro-phenyl)-ethanol is unique due to its specific substitution pattern and the presence of both chlorine atoms and an ethanol group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Activité Biologique

2-Chloro-2-(3-chloro-phenyl)-ethanol, with the chemical formula CHClO, is a chlorinated organic compound that has garnered attention for its diverse biological activities. This article reviews its biological properties, mechanisms of action, synthesis methods, and potential applications in medicinal chemistry.

Biological Properties

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for use in disinfectants and antiseptics. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in infection control.

- Antispasmodic Effects : The compound has been utilized in the synthesis of novel anthranilic acid hybrids that exhibit antispasmodic properties. These compounds are being explored for their therapeutic potential in treating gastrointestinal disorders.

- Enzyme Inhibition : There is evidence that this compound can act as an inhibitor of certain enzymes, which may contribute to its biological activity. This mechanism could be relevant in drug development where enzyme modulation is desired.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Interaction with Biological Molecules : The compound interacts with various biomolecules, potentially forming covalent bonds with nucleophilic sites on proteins or DNA. This can lead to inhibition of enzyme activity or disruption of cellular processes.

- Signal Transduction Modulation : It may also influence signal transduction pathways, which are critical for cellular communication and function. This modulation can affect gene expression and metabolic processes within cells.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Chlorination Reactions : Chlorination of phenolic compounds followed by alkylation can yield the desired product. For example, starting from 3-chlorophenol, chlorination can introduce the second chlorine atom at the appropriate position.

- Enzymatic Synthesis : Recent advancements have shown the potential for using enzymatic processes to synthesize this compound efficiently. For instance, ketoreductase catalysis has been employed to convert specific substrates into this compound with high yields and enantiomeric purity .

Case Studies

Several studies have focused on the biological activity and applications of this compound:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity against a panel of bacteria and fungi. Results indicated that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria.

- Synthesis of Antispasmodics : Research involving the synthesis of anthranilic acid derivatives demonstrated that incorporating this compound improved the antispasmodic activity compared to traditional compounds used in therapy.

Comparative Analysis

The uniqueness of this compound lies in its specific chlorination pattern and structural configuration. Below is a comparison with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chloro-1-(3,4-dichlorophenyl)ethanol | Structure | Contains two chlorine substituents on the phenyl ring |

| 3-Chlorophenol | Structure | Simpler structure; primarily used as an antiseptic |

| 4-Chloro-3-methylphenol | Structure | Known for its use as a disinfectant |

| 4-Chlorobenzyl alcohol | Structure | Used in organic synthesis; less chlorination |

Propriétés

IUPAC Name |

2-chloro-2-(3-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUAUXUHMNXWOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630205 | |

| Record name | 2-Chloro-2-(3-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-85-1 | |

| Record name | β,3-Dichlorobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2-(3-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.